molecular formula C23H28N4O2 B6018270 [1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol

[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol

Cat. No. B6018270
M. Wt: 392.5 g/mol
InChI Key: ZURITDJDBDZDNE-UHFFFAOYSA-N
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Description

[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol is a chemical compound that has gained significant attention in scientific research applications due to its unique properties. This compound is a benzotriazole-based photoinitiator that is used in the synthesis of polymers.

Mechanism of Action

The mechanism of action of [1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol involves the absorption of light energy, which triggers the formation of free radicals. These free radicals then initiate the polymerization process, leading to the formation of polymers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and has low cytotoxicity.

Advantages and Limitations for Lab Experiments

One of the significant advantages of [1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol is its high efficiency as a photoinitiator. It also has a long shelf life, making it suitable for long-term storage. However, this compound has some limitations, including its high cost and limited solubility in some solvents.

Future Directions

There are several future directions for the use of [1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol. One potential area of research is the development of new photoinitiators based on benzotriazole derivatives. Additionally, this compound could be used in the development of new materials for various applications, including drug delivery and tissue engineering. Finally, further studies are needed to investigate the potential toxicity of this compound and its long-term effects on human health.
Conclusion:
In conclusion, this compound is a benzotriazole-based photoinitiator that has gained significant attention in scientific research applications. This compound has a unique mechanism of action, and it has been extensively used in the synthesis of polymers. Although there is limited information available on the biochemical and physiological effects of this compound, it has low cytotoxicity and is not toxic to cells. However, future studies are needed to investigate the potential toxicity of this compound and its long-term effects on human health.

Synthesis Methods

The synthesis of [1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol involves the reaction of 2-(2-oxo-2-phenylethyl)-1H-benzotriazole with 3-(3-bromopropyl)piperidine in the presence of a palladium catalyst. The resulting compound is then reduced with sodium borohydride to yield the final product.

Scientific Research Applications

[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol has been extensively used in scientific research applications as a photoinitiator for the synthesis of polymers. This compound is particularly useful in the production of dental materials, adhesives, and coatings. Additionally, it has been used in the development of 3D printing resins.

properties

IUPAC Name

2-(benzotriazol-2-yl)-1-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c28-18-23(13-6-10-19-8-2-1-3-9-19)14-7-15-26(17-23)22(29)16-27-24-20-11-4-5-12-21(20)25-27/h1-5,8-9,11-12,28H,6-7,10,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURITDJDBDZDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2N=C3C=CC=CC3=N2)(CCCC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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